molecular formula C13H21NO2 B5589589 4-(diethylamino)-1-oxaspiro[4.5]dec-3-en-2-one

4-(diethylamino)-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B5589589
M. Wt: 223.31 g/mol
InChI Key: GWOLDRQRIICLKR-UHFFFAOYSA-N
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Description

4-(diethylamino)-1-oxaspiro[4.5]dec-3-en-2-one is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of a diethylamino group and an oxaspiro linkage makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)-1-oxaspiro[4.5]dec-3-en-2-one typically involves the reaction of diethylamine with a suitable precursor that contains the spirocyclic framework. One common method involves the condensation of diethylamine with a ketone or aldehyde that has the necessary spirocyclic structure. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the spiro linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of environmentally friendly solvents and catalysts can help minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)-1-oxaspiro[4.5]dec-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen or removal of oxygen.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted spirocyclic compounds .

Scientific Research Applications

4-(diethylamino)-1-oxaspiro[4.5]dec-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(diethylamino)-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the spirocyclic structure provides a rigid framework that can fit into specific binding sites. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-thia-4,8-diazaspiro[4.5]decan-3-one: This compound shares the spirocyclic structure but contains sulfur and nitrogen atoms in the ring.

    4-[5-(3,5-diflurophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one: This compound has a similar spirocyclic framework but includes a furan ring and additional nitrogen atoms.

Uniqueness

4-(diethylamino)-1-oxaspiro[4.5]dec-3-en-2-one is unique due to the presence of the diethylamino group and the oxaspiro linkage, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-(diethylamino)-1-oxaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-3-14(4-2)11-10-12(15)16-13(11)8-6-5-7-9-13/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOLDRQRIICLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=O)OC12CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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